molecular formula C25H31N3O6 B11029680 Tert-butyl 4-[(4,4-dimethyl-1,2-dioxo-1,2,9,10-tetrahydro-4H-[1,4]dioxino[2,3-G]pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Tert-butyl 4-[(4,4-dimethyl-1,2-dioxo-1,2,9,10-tetrahydro-4H-[1,4]dioxino[2,3-G]pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11029680
M. Wt: 469.5 g/mol
InChI Key: OILOCQKGSBCEGR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4,4-dimethyl-1,2-dioxo-1,2,9,10-tetrahydro-4H-[1,4]dioxino[2,3-G]pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to use a multi-step synthesis that includes the formation of the dioxinoquinoline core, followed by the introduction of the pyrazinecarboxylate moiety. Key steps may include:

    Formation of the Dioxinoquinoline Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Pyrazinecarboxylate Moiety: This step often involves nucleophilic substitution reactions where the pyrazine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple oxygen-containing functional groups makes it susceptible to oxidation reactions.

    Reduction: Certain functional groups within the molecule can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions where the functional groups are attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its complex structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H31N3O6

Molecular Weight

469.5 g/mol

IUPAC Name

tert-butyl 4-[(12,12-dimethyl-14,15-dioxo-3,6-dioxa-13-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),8,10-tetraen-10-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H31N3O6/c1-24(2,3)34-23(31)27-8-6-26(7-9-27)14-15-13-25(4,5)28-19-16(15)12-17-21(33-11-10-32-17)18(19)20(29)22(28)30/h12-13H,6-11,14H2,1-5H3

InChI Key

OILOCQKGSBCEGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C4=C2N1C(=O)C4=O)OCCO3)CN5CCN(CC5)C(=O)OC(C)(C)C)C

Origin of Product

United States

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